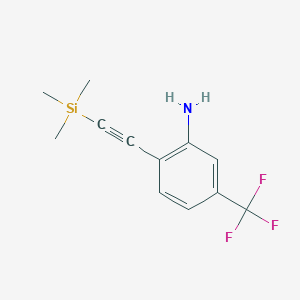![molecular formula C6H9N5 B13994093 1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine CAS No. 58950-31-5](/img/structure/B13994093.png)
1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused triazole and pyrimidine ring system, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization using ammonium acetate (NH4OAc) as a catalyst . The reaction is carried out under reflux conditions in n-butanol (n-BuOH) for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, reflux conditions.
Reduction: Sodium borohydride, room temperature.
Substitution: Various nucleophiles, solvents like dimethyl sulfoxide (DMSO), and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.
科学的研究の応用
1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation, proliferation, and apoptosis, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d]pyrimidines: Structurally similar compounds with varied biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidines: Another class of fused heterocycles with applications in medicinal chemistry.
Uniqueness
1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine is unique due to its specific ring structure and the presence of methyl groups at positions 1 and 5. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
58950-31-5 |
|---|---|
分子式 |
C6H9N5 |
分子量 |
151.17 g/mol |
IUPAC名 |
1,5-dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H9N5/c1-4-7-3-5-6(8-4)9-10-11(5)2/h3H2,1-2H3,(H,7,8) |
InChIキー |
VJPUSFDUOBAOQH-UHFFFAOYSA-N |
正規SMILES |
CC1=NCC2=C(N1)N=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


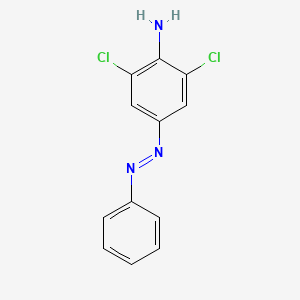
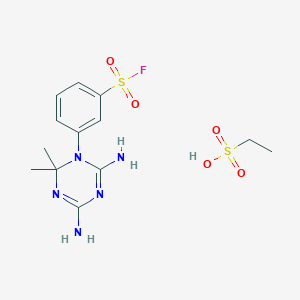
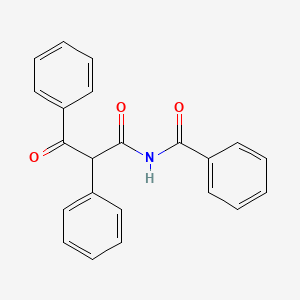
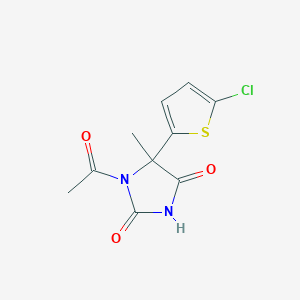
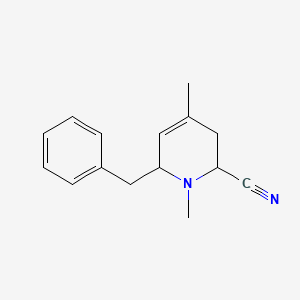
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B13994057.png)
![2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid](/img/structure/B13994062.png)

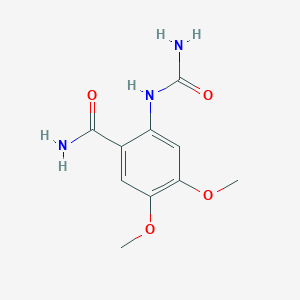
![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)
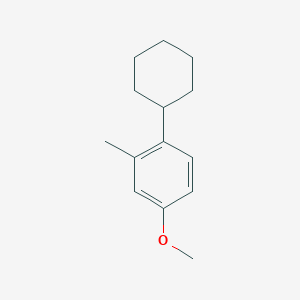
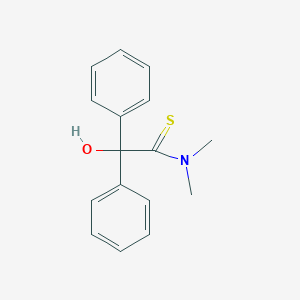
![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)
